Chemical structure and properties of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine
Chemical structure and properties of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine
An In-depth Technical Guide to 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Foreword: The intersection of established pharmacophores offers a fertile ground for novel therapeutic discovery. This guide delves into the chemical architecture and latent properties of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, a molecule that synergistically combines the structural motifs of 5-aminopyrazoles and sulfonamides. This document is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive technical overview grounded in established scientific principles and field-proven insights. We will explore its synthesis, characterization, and the compelling rationale for its investigation as a potential therapeutic agent.
Molecular Architecture and Rationale
2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is a heterocyclic compound featuring a 5-aminopyrazole core. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs.[1][2] The "5-amino" substitution is a key feature, often involved in critical hydrogen bonding interactions with biological targets.[3][4]
A distinguishing feature of this molecule is the N-sulfonylation of the pyrazole ring with a 4-methylphenylsulfonyl (tosyl) group. This links the molecule to the broad and pharmacologically significant class of sulfonamides.[5] This strategic combination suggests the potential for biological activities associated with both parent scaffolds, including anti-inflammatory and anti-diabetic effects.[5][6]
Caption: Chemical Structure of the title compound.
Proposed Synthesis Pathway
The synthesis of 5-aminopyrazoles is well-established, most commonly proceeding via the condensation of a β-ketonitrile with a hydrazine derivative.[7][8][9] This approach is highly versatile and offers a direct route to the target molecule.
Causality in Synthetic Design: The chosen pathway leverages readily available starting materials. 4-methylbenzenesulfonohydrazide serves as the hydrazine component, directly installing the required tosyl group on the pyrazole nitrogen. The β-ketonitrile, 3-oxopropanenitrile (cyanoacetaldehyde), provides the three-carbon backbone that cyclizes to form the pyrazole ring. The reaction mechanism involves an initial nucleophilic attack by the hydrazine on the carbonyl of the β-ketonitrile to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack on the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole.[3][4]
Caption: Proposed synthetic workflow for the target molecule.
Physicochemical and Spectroscopic Profile
While experimental data for the title compound is not available in public literature, we can predict its properties based on closely related analogs and computational models.[10][11][12]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₀H₁₁N₃O₂S | - |
| Molecular Weight | 237.28 g/mol | - |
| XLogP3-AA | 1.2 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Rotatable Bond Count | 2 | Computed |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (tolyl group): Two doublets (AA'BB' system) in the range of δ 7.2-7.8 ppm. - Pyrazole ring protons: Two singlets or doublets between δ 5.5-7.0 ppm. - Amine (NH₂) protons: A broad singlet, chemical shift dependent on solvent and concentration. - Methyl (CH₃) protons: A singlet around δ 2.4 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the δ 120-145 ppm range. - Pyrazole ring carbons: Peaks in the δ 90-150 ppm range. - Methyl carbon: A peak around δ 21 ppm. |
| FTIR (cm⁻¹) | - N-H stretching (amine): 3300-3500 (two bands). - S=O stretching (sulfone): 1350-1300 and 1160-1120 (asymmetric and symmetric). - Aromatic C-H stretching: ~3100-3000. - C=N and C=C stretching: 1650-1500. |
| Mass Spec (ESI+) | - [M+H]⁺ at m/z 238.06. - Potential fragmentation includes loss of SO₂, cleavage of the N-S bond, and fragmentation of the tolyl group. |
Potential Therapeutic Applications: A Mechanistic Perspective
The hybrid nature of this molecule suggests several avenues for therapeutic investigation, primarily in metabolic and inflammatory diseases.
Anti-Diabetic Potential via KATP Channel Modulation
Sulfonylureas are a cornerstone in the management of type 2 diabetes.[5][13] Their primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic β-cells.[14][15] This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[14][16] Given the presence of the complete arylsulfonylurea-like pharmacophore (aryl-SO₂-N), it is highly plausible that 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine could act as an insulin secretagogue.
Caption: Proposed mechanism for anti-diabetic activity.
Anti-Inflammatory and Analgesic Potential
Many pyrazole derivatives exhibit potent anti-inflammatory activity. A prominent example is Celecoxib, a selective COX-2 inhibitor that also contains a sulfonamide moiety.[6] The structural similarity suggests that the title compound could be investigated for COX inhibition or other anti-inflammatory pathways. Certain pyrazole-sulfonamides have also been explored as inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for novel analgesics.[17]
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to be self-validating, with clear causality for each step.
Synthesis Protocol
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Reactant Preparation (Causality: Solubilization & Stoichiometry): In a round-bottom flask, dissolve 4-methylbenzenesulfonohydrazide (1 equivalent) in absolute ethanol. The alcohol serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.
-
Addition of β-Ketonitrile (Causality: Initiation of Reaction): Add 3-oxopropanenitrile (1.1 equivalents) to the solution. A slight excess ensures the complete consumption of the more expensive sulfonohydrazide.
-
Catalysis (Optional, Causality: Rate Enhancement): Add a catalytic amount of acetic acid (e.g., 3 drops). The acid catalyzes the formation of the hydrazone intermediate.
-
Reaction (Causality: Product Formation): Heat the mixture to reflux for 4-6 hours. Thermal energy is required to overcome the activation energy for both hydrazone formation and the subsequent cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Isolation (Causality: Purification):
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. The product is expected to be less soluble in cold ethanol than the starting materials or byproducts.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. This step relies on the principle of differential solubility for high-purity isolation.
-
Characterization Workflow
Caption: Workflow for compound characterization.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the amine protons are more likely to be visible) in a clean NMR tube.
-
Self-Validation: A clear, homogenous solution ensures high-resolution spectra. Incomplete dissolution will lead to broad peaks and poor signal-to-noise.
-
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Self-Validation: The resulting spectrum should show sharp peaks with integrations corresponding to the number of protons in the predicted structure (e.g., the two doublets for the tolyl group should each integrate to 2H). The chemical shifts should align with the predictions in Table 2.
-
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Method: Use a C18 reverse-phase column. A typical gradient method would be from 10% acetonitrile in water to 90% acetonitrile over 15-20 minutes, with 0.1% formic acid in both mobile phases. Monitor at 254 nm.
-
Self-Validation: A pure sample should result in a single major peak. The peak area percentage at this wavelength will give a quantitative measure of purity.
-
Conclusion
2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine represents a molecule of significant interest at the confluence of pyrazole and sulfonamide chemistry. Its straightforward synthesis and the strong mechanistic rationale for potential anti-diabetic and anti-inflammatory activities make it a compelling candidate for further investigation. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound in drug discovery programs.
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